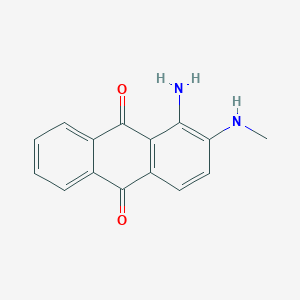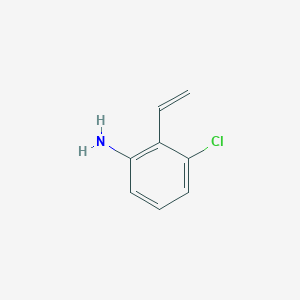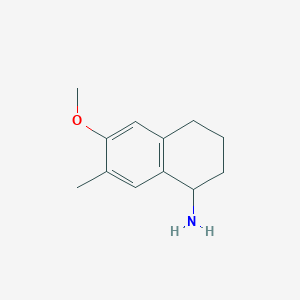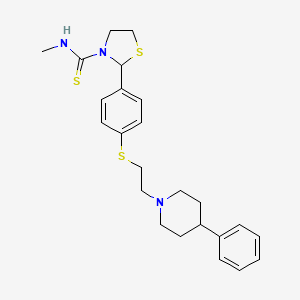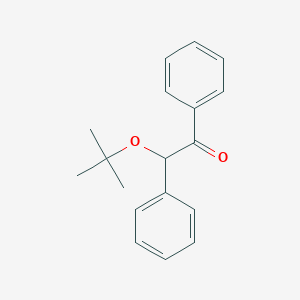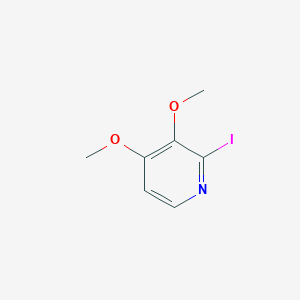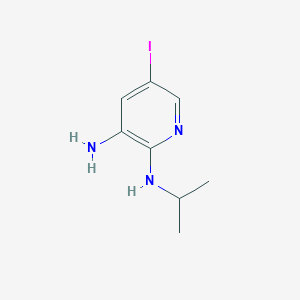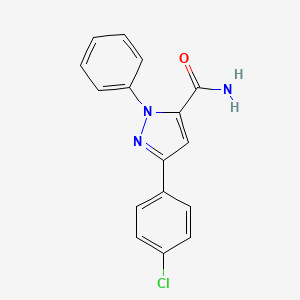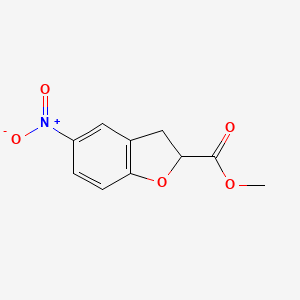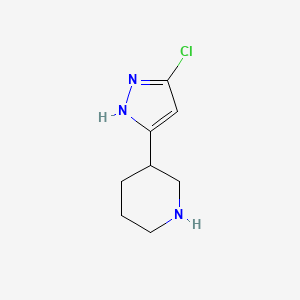![molecular formula C28H22O2 B13134971 [9,9'-Bianthracene]-9,9'(10H,10'H)-diol CAS No. 4393-30-0](/img/structure/B13134971.png)
[9,9'-Bianthracene]-9,9'(10H,10'H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is a complex organic compound with the molecular formula C28H22O2. This compound is characterized by its unique structure, which includes two anthracene units connected by a central carbon-carbon bond, with hydroxyl groups attached to the 9 and 9’ positions. This structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves the reduction of 9,9’,10,10’-tetrahydro-9,9’-bianthryl. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 9,9’,10,10’-tetrahydro-9,9’-bianthracene-9,9’-dione.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’,10,10’-Tetrahydro-9,9’-bianthryl: A precursor in the synthesis of 9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol.
Sennoside B: A related compound with similar structural features but different functional groups and biological activity.
Uniqueness
9,9’,10,10’-Tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific hydroxylation pattern and the resulting chemical properties
Eigenschaften
CAS-Nummer |
4393-30-0 |
|---|---|
Molekularformel |
C28H22O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
9-(9-hydroxy-10H-anthracen-9-yl)-10H-anthracen-9-ol |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28(30)25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-16,29-30H,17-18H2 |
InChI-Schlüssel |
HOYQGPPBWCCHOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)(C4(C5=CC=CC=C5CC6=CC=CC=C64)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


